3-(tert-Butyl)picolinaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)picolinaldehyde typically involves the introduction of a tert-butyl group to the picolinaldehyde structure. One common method involves the reaction of picolinaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(tert-Butyl)picolinic acid.
Reduction: 3-(tert-Butyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(tert-Butyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in the study of enzyme-catalyzed reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)picolinaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic properties and reactivity patterns. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: The parent compound without the tert-butyl group.
2-(tert-Butyl)picolinaldehyde: A similar compound with the tert-butyl group at the second position.
4-(tert-Butyl)picolinaldehyde: A similar compound with the tert-butyl group at the fourth position.
Uniqueness
3-(tert-Butyl)picolinaldehyde is unique due to the specific positioning of the tert-butyl group, which can influence its chemical reactivity and physical properties. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-tert-butylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)8-5-4-6-11-9(8)7-12/h4-7H,1-3H3 |
InChI Key |
ZJPHXZYCYKQOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C=O |
Origin of Product |
United States |
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